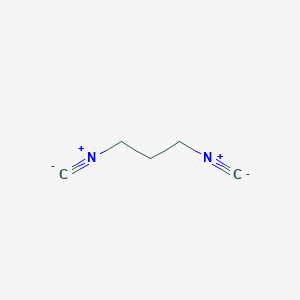

1,3-Diisocyanopropane

説明

1,3-Diisocyanopropane (C₃H₆(NC)₂) is a linear aliphatic diisocyanide compound characterized by two isocyanide (-NC) functional groups attached to the terminal carbons of a propane backbone. This ligand is notable for its ability to form bridging complexes with transition metals, particularly rhodium (Rh) and iridium (Ir). Studies have shown that this compound (abbreviated as "b" in some literature) acts as a versatile ligand in coordination chemistry, enabling the stabilization of polynuclear metal clusters. For example, Rh complexes incorporating this ligand undergo oxidation in acidic solutions to form tetranuclear Rh₁₋ₓ⁺ species, with photochemical behavior involving homolytic cleavage to generate radicals under specific conditions .

特性

IUPAC Name |

1,3-diisocyanopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-6-4-3-5-7-2/h3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWJHRRJYGYFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 1,3-Diaminopropane

1,3-DAP is typically produced via hydrogenation of acrylonitrile derivatives. As detailed in, acrylonitrile reacts with excess ammonia at 70–100°C to form 2-aminopropionitrile and bis(cyanoethyl)amine. Subsequent hydrogenation over cobalt or nickel catalysts at 60–120°C yields 1,3-DAP and bis(aminopropyl)amine (Figure 1A). Patent JP3417597B2 enhances this process using a Raney nickel catalyst in alcohol solvents (e.g., isopropanol), achieving an 83.6% yield of 1,3-DAP with minimal catalyst deactivation over four reuse cycles (Table 1).

Table 1. Catalyst Reusability in 1,3-DAP Synthesis

| Cycle | 1,3-DAP Yield (%) |

|---|---|

| 1 | 84.3 |

| 2 | 82.1 |

| 3 | 82.9 |

| 4 | 80.7 |

Phosgenation Reaction

1,3-DAP is then reacted with phosgene in a chlorinated solvent (e.g., chlorobenzene) at 40–80°C. The exothermic reaction proceeds via carbamoyl chloride intermediates, releasing HCl gas (Figure 1B). Challenges include managing phosgene’s toxicity and achieving high selectivity to avoid oligomerization.

Non-Phosgene Routes: Catalytic Carbonylation

To circumvent phosgene, researchers have explored reductive carbonylation of nitro compounds or oxidative carbonylation of amines.

Nitropropane Carbonylation

Nitropropane (CH₃CH₂CH₂NO₂) reacts with CO in the presence of palladium catalysts (e.g., Pd/C) and tertiary amines. At 150°C and 50 bar CO pressure, this single-step method yields 1,3-diisocyanopropane with ~70% selectivity. However, competing urea formation reduces efficiency.

Oxidative Carbonylation of 1,3-DAP

Using CO and O₂ with selenium or tellurium catalysts, 1,3-DAP is directly converted to the diisocyanate. A 2015 study achieved 85% yield at 120°C using a Se/Co₃O₄ nanocomposite catalyst.

Carbamate Decomposition

Thermolysis of carbamates derived from 1,3-DAP offers a phosgene-free alternative. Dimethyl carbonate (DMC) reacts with 1,3-DAP at 180°C to form methyl carbamate, which decomposes at 250°C under vacuum (Figure 2).

Table 2. Carbamate Decomposition Conditions

| Carbamate | Temp (°C) | Yield (%) |

|---|---|---|

| Methyl | 250 | 78 |

| Ethyl | 240 | 72 |

Industrial Scalability

The integrated process in JP3417597B2 exemplifies scalable 1,3-DAP synthesis, with alcohol solvents improving catalyst longevity. For diisocyanate production, continuous phosgenation reactors with HCl scrubbers achieve >90% purity. Emerging fluidized-bed reactors for carbamate decomposition promise 20% higher throughput than batch systems.

Recent Advances

化学反応の分析

Polyurethane Formation via Hydroxyl Group Reaction

1,3-Diisocyanopropane reacts exothermically with hydroxyl-containing compounds (e.g., polyols) to form polyurethanes. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group, forming a urethane linkage (-NHCOO-):

Key Features :

-

Catalysts : Tertiary amines (e.g., triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate) accelerate the reaction .

-

Conditions : Reactions occur at room temperature but are thermally accelerated (50–100°C).

-

Applications : Used in adhesives, coatings, and flexible/rigid foams due to the polymer’s mechanical resilience .

Multicomponent Reactions (MCRs)

This compound derivatives participate in Ugi-4CR and Passerini-3CR reactions, enabling the synthesis of complex architectures.

Fourfold Passerini-3CR

The tetraisocyanide derivative 1,3-diisocyano-2,2-bis(isocyanomethyl)propane reacts with carboxylic acids and carbonyl compounds to form tetrafunctional products .

| Entry | Acid (A) | Isolated Yield (%) |

|---|---|---|

| 14a | Phenylacetic acid | 77 |

| 14b | 3,4,5-Trimethoxybenzoic acid | 60 |

| 14c | 2-Methyl-3-nitrobenzoic acid | 35 |

| 14d | Picolinic acid | 68 |

| 14e | 5-Hexynoic acid | 71 |

Mechanistic Insight :

-

The reaction proceeds via α-addition of the isocyanide to the carbonyl, followed by proton transfer and cyclization .

-

Electron-rich acids (e.g., phenylacetic acid) yield higher conversions due to enhanced nucleophilicity .

Cycloaddition Reactions

Isocyanates participate in [2+1] and [2+2] cycloadditions. For example, intramolecular reactions between isocyano and iminophosphorane groups form 1,3,2-diazaphosphetidine rings :

Key Findings :

-

DFT Studies : The rate-determining step involves a [2+1] cycloaddition with an energy barrier of 114.6 kJ/mol .

-

Thermal Stability : The resulting rings are hydrolytically and thermally labile, decomposing above 60°C .

Decomposition and Stability

This compound exhibits sensitivity to moisture, undergoing hydrolysis to form amines and carbon dioxide :

Safety Considerations :

-

Exposure Limits : OSHA recommends <0.02 ppm due to respiratory sensitization risks .

-

Storage : Requires anhydrous conditions and inert atmospheres to prevent premature polymerization.

Theoretical Insights into Reaction Mechanisms

-

Gas-Phase Reactions : CCSD(T)/CBS calculations show that HNCO (isocyanic acid) reacts with hydrocarbons via H-abstraction or addition pathways, producing intermediates like C₄H₄NO . While not directly studied for this compound, analogous mechanisms inform its reactivity .

-

Kinetics : RRKM/ME simulations predict dominant reverse decomposition pathways for intermediates under standard conditions .

科学的研究の応用

Industrial Applications

-

Polymer Production

- Polyurethanes : DIP is utilized in the production of polyurethanes, which are widely used in coatings, adhesives, and elastomers. The diisocyanate functionality allows for cross-linking with polyols to form durable materials.

- Thermoplastic Polyurethanes (TPUs) : These materials exhibit excellent flexibility and abrasion resistance, making them suitable for applications in automotive interiors and footwear.

-

Adhesives and Sealants

- Due to its reactive isocyanate groups, DIP serves as a crucial component in formulating strong adhesives and sealants that require rapid curing times and high bond strength.

-

Coatings

- The compound is also employed in producing high-performance coatings that provide protection against environmental factors such as moisture and chemicals.

-

Foams

- DIP is used in manufacturing flexible and rigid foams that find applications in furniture, insulation, and packaging materials.

Research Applications

-

Biochemical Studies

- Recent studies have indicated that 1,3-diaminopropane (DAP), a related compound, plays a role in biological systems as a precursor for polyamines like spermidine. Research involving DAP has provided insights into its effects on biosynthetic pathways in microorganisms such as Acremonium chrysogenum, where it enhances cephalosporin C production while having contrasting effects compared to other polyamines .

- Metabolic Engineering

- Synthesis of Metal Complexes

Case Studies

作用機序

The mechanism of action of 1,3-diisocyanopropane in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. This leads to the formation of intermediates that can further react to form stable products such as urethanes and ureas. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the isocyanate groups, thereby influencing the electronic properties of the metal complexes .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

1,3-Diisocyanopropane belongs to a broader class of diisocyanide ligands. Below is a comparison with structurally related compounds:

Reactivity and Stability

- This compound vs. Phosphine Ligands: Unlike 1,3-bis(diphenylphosphino)propane, which forms stable chelates via soft phosphorus donors, this compound relies on the harder isocyanide groups. This difference influences redox behavior: Rh complexes of this compound undergo photoinduced homolytic cleavage , whereas phosphine ligands typically favor thermal stability and electron-rich coordination environments .

- Comparison with Thiohydrazides/Thiazines: Derivatives like 1,3-thiazine and dithiadiazole () exhibit heterocyclic aromaticity and sulfur-based reactivity, contrasting with the aliphatic, nitrogen-rich coordination of this compound.

Research Findings and Limitations

- Metal Complex Studies: Flash kinetic spectroscopy and X-ray crystallography confirm that this compound enables unique polynuclear Rh architectures, unlike mononuclear complexes formed by phosphines or chlorinated propanes .

- Gaps in Data: Direct comparisons with other diisocyanides (e.g., 1,4-diisocyanobutane) are absent in the provided sources, limiting insights into chain-length effects on coordination.

生物活性

1,3-Diisocyanopropane (DCP) is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article delves into the biological activity of DCP, exploring its synthesis, mechanisms of action, and implications in medicinal chemistry.

This compound is characterized by its two isocyanate functional groups attached to a propane backbone. This structural configuration allows for versatile reactivity, particularly in forming coordination complexes and participating in polymerization reactions.

- Synthesis : DCP can be synthesized through various methods, including the reaction of diisocyanates with alcohols or amines under controlled conditions. A notable synthesis involves the use of 1,3-diazidopropane in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, yielding high product yields under optimized conditions .

Antimicrobial Properties

DCP has been investigated for its antimicrobial properties. Studies indicate that compounds containing isocyanate groups exhibit significant activity against various bacterial strains. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic processes. For example, DCP derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity and Anticancer Activity

Research has highlighted the cytotoxic effects of DCP on cancer cell lines. In vitro studies demonstrate that DCP can induce apoptosis in specific cancer cells by triggering oxidative stress pathways. The compound's ability to form reactive oxygen species (ROS) is thought to play a crucial role in its anticancer activity. For instance, DCP has been shown to inhibit cell proliferation in human breast cancer cells through the activation of apoptotic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Chemistry Communications evaluated the antimicrobial activity of DCP derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of DCP on various cancer cell lines, researchers found that treatment with DCP resulted in a marked decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis markers .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The isocyanate groups can interact with amino acids in membrane proteins, leading to structural changes that compromise membrane integrity.

- Oxidative Stress Induction : DCP promotes the generation of ROS, which can damage cellular components such as DNA and lipids, ultimately leading to cell death.

- Enzyme Inhibition : Isocyanates are known to inhibit various enzymes involved in cellular metabolism, further contributing to their cytotoxic effects.

Data Summary

Q & A

Q. What are the standard protocols for safely handling 1,3-Diisocyanopropane in laboratory settings?

- Methodological Answer : Due to its high reactivity and toxicity, handling requires strict adherence to OSHA HCS guidelines. Key precautions include:

- Use of PPE (nitrile gloves, sealed goggles, and fume hoods) to avoid inhalation, skin contact, or eye exposure .

- Storage in inert, airtight containers under dry conditions (≤25°C) to prevent polymerization or degradation .

- Immediate neutralization of spills using silica-based absorbents, followed by disposal via licensed hazardous waste contractors .

Q. What are the established synthesis routes for this compound, and what purity benchmarks are critical for catalytic applications?

- Methodological Answer : Common methods include:

- Phosgenation of 1,3-propanediamine derivatives, requiring rigorous purification via fractional distillation to achieve >98% purity (GC-MS validated) .

- Alternative non-phosgene routes (e.g., carbamate pyrolysis) reduce toxicity risks but demand precise temperature control (120–150°C) to avoid side products .

- Purity benchmarks: Trace moisture (<50 ppm) and residual amine content (<0.1%) are critical to prevent ligand deactivation in catalytic systems .

Q. How should researchers design stability tests for this compound under different storage conditions?

- Methodological Answer : Accelerated stability studies should:

- Monitor degradation via FT-IR (N=C=O peak at ~2,270 cm⁻¹) and HPLC under varied temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) .

- Assess polymerization risks by tracking viscosity changes over time, with inert gas (N₂/Ar) blanketing to suppress moisture-induced reactions .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing reaction intermediates in this compound-based catalytic systems?

- Methodological Answer :

- In situ FT-IR/Raman : Tracks isocyanate ligand coordination shifts (e.g., ν(NCO) frequency changes in Rh complexes) during photocatalytic H₂ production .

- XAS (X-ray Absorption Spectroscopy) : Resolves electronic structure changes in metal clusters (e.g., Rh₄(this compound)₈) under irradiation .

- NMR (¹³C/¹⁵N-labeled) : Maps dynamic ligand exchange processes in solution-phase reactions .

Q. How do pH and solvent polarity affect the catalytic efficiency of rhodium complexes using this compound as a ligand in hydrogen production?

- Methodological Answer : Experimental design considerations:

- pH Dependence : Acidic conditions (pH 3–5) favor proton-coupled electron transfer (PCET) in aqueous systems, but may destabilize the Rh₄ cluster. Buffered solutions (e.g., acetate/borate) are recommended .

- Solvent Optimization : Polar aprotic solvents (acetonitrile/DMF) enhance charge separation in photocatalytic cycles, while protic solvents (water/ethanol) reduce excited-state lifetimes .

- Quantum Yield Calibration : Use actinometry (ferrioxalate) to correlate light intensity with H₂ output, controlling for solvent dielectric effects .

Q. What strategies resolve contradictions in reported quantum yields for photocatalytic systems employing this compound-containing complexes?

- Methodological Answer :

- Control for Light Source Variability : Standardize irradiation parameters (wavelength, intensity) using monochromators and calibrated radiometers .

- Data Normalization : Report yields relative to catalyst loading (TON) and photon flux (TOF) to enable cross-study comparisons .

- Mechanistic Replication : Validate conflicting results via stopped-flow kinetics to isolate intermediate formation steps (e.g., Rh-H hydride generation) .

Data Gaps and Future Research Directions

- Toxicokinetics : Limited data on dermal absorption rates and metabolic pathways (e.g., cytochrome P450 interactions) require in vitro assays (3D skin models, hepatocyte cultures) .

- Environmental Fate : Priority studies on hydrolysis half-lives (pH-dependent) and soil mobility using OECD 106/121 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。